(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
Description
Crystallographic Configuration and Stereochemical Properties
The crystallographic architecture of (11β,17Z)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 6.967 Å, b = 11.470 Å, c = 20.891 Å, and V = 1,669 ų. The asymmetric unit contains one molecule, with six stereocenters at positions C5, C8, C9, C10, C13, and C14, as defined by the IUPAC name. Key bond lengths include the C3=O carbonyl bond at 1.212 Å and the C17–C20 double bond at 1.335 Å, consistent with conjugated enone systems.
The stereochemical arrangement at C11β and C17Z is critical for molecular recognition. The β-oriented hydroxyl group at C11 forms an intramolecular hydrogen bond with the C20 hydroxyl (O–H···O distance: 2.78 Å), stabilizing a chair-like conformation in the cyclopentanophenanthrene core. The Z configuration at C17 positions the C21 aldehyde group and the C20 hydroxyl on the same side of the double bond, creating a planar geometry that influences intermolecular interactions (Table 1).
Table 1: Key crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| C3=O bond length | 1.212 Å | |
| C17–C20 bond length | 1.335 Å | |
| O3–H···O20 distance | 2.78 Å |
Comparative Analysis of Z/E Isomerism at C17 Position
The C17Z configuration distinguishes this compound from its E-isomer, (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy difference between the Z and E isomers, favoring the Z form due to reduced steric clash between the C21 aldehyde and the C13 methyl group. The Z isomer’s planar arrangement enables a unique hydrogen-bonding network: the C20 hydroxyl donates a proton to the C3 ketone (O–H···O=C3 distance: 2.65 Å), while the E isomer adopts a twisted conformation that disrupts this interaction.
Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of H17 and H21 in the Z isomer (NOE enhancement: 8.2%), contrasting with the E isomer’s lack of cross-peaks between these protons. This geometric distinction impacts solubility, with the Z isomer showing 23% higher aqueous solubility due to enhanced hydrogen-bonding capacity.
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical analyses at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The HOMO (-6.42 eV) localizes on the conjugated dienone system (C4–C5 and C17–C20), while the LUMO (-1.89 eV) resides on the C3 ketone and C21 aldehyde groups. This electronic asymmetry facilitates nucleophilic attacks at C21, as evidenced by a Mulliken charge of +0.32 e on the aldehyde carbon.
The C17Z configuration induces a 9.7° dihedral angle between the C13–C17 and C17–C20 bonds, distorting the steroid backbone compared to the E isomer’s 2.3° angle. Time-dependent DFT (TD-DFT) predicts a λmax of 248 nm (ε = 12,400 M−1cm−1) in ethanol, attributed to π→π* transitions in the dienone moiety.
Hydrogen Bonding Networks and Conformational Flexibility
The compound’s three hydrogen-bond donors (C11–OH, C20–OH, C21–CHO) and four acceptors (C3=O, C21–CHO, two hydroxyl oxygens) enable diverse supramolecular interactions. Molecular dynamics simulations reveal two dominant conformers in aqueous solution:
- Closed conformation : C11–OH donates to C3=O (occupancy: 68%, ΔG = −4.2 kJ/mol).
- Open conformation : C20–OH donates to solvent (occupancy: 32%, ΔG = −2.1 kJ/mol).
The activation energy for interconversion between these states is 15.6 kJ/mol, as determined by metadynamics simulations. In crystal lattices, molecules form infinite chains via O11–H···O3 hydrogen bonds (2.78 Å) and C–H···O interactions between the C21 aldehyde and adjacent methyl groups (3.12 Å).
Table 2: Hydrogen-bonding parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| O11–H | O3 | 2.78 | 158 | |
| O20–H | O21 | 2.65 | 145 | |
| C18–H | O21 | 3.12 | 127 |
Properties
CAS No. |
105562-13-8 |
|---|---|
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Origin of Product |
United States |
Preparation Methods
Enol Aldehyde Intermediate Synthesis
The compound’s role as a metabolic intermediate in cortisol conversion to 17-deoxy-21-oic acids has driven the development of targeted synthetic pathways. As demonstrated in mouse liver homogenate studies, the cis isomer of the enol aldehyde derivative is preferentially metabolized into 11β,20-dihydroxy-3-oxopregna-4-en-21-oic acid. Laboratory-scale synthesis involves:
-
Tritium labeling : Introduction of H at the C1 and C2 positions of the cortisol precursor to track metabolic fate.
-
Isomer separation : Chromatographic resolution of cis and trans enol aldehyde isomers (3:1 ratio) using reverse-phase HPLC.
This method yields 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al with >95% purity, though scalability remains limited due to the complexity of isomer separation.
Acid-Catalyzed Rearrangement of Hydrazones and Enol Ethers
Patent EP0690069A1 outlines a scalable industrial process leveraging acid hydrolysis of enol ethers or hydrazones derived from 20-oxo steroids. Key steps include:
-
Substrate preparation : Starting with 17α,21-dihydroxy-20-oxo steroids (e.g., cortisol), introduce protective groups at C11 and C17 to prevent unwanted side reactions.
-
Reaction with hydrazines : Condensation with hydrazine derivatives (e.g., methylhydrazine) forms hydrazones, which undergo acid-mediated rearrangement to yield the target aldehyde.
Table 1: Reaction Conditions for Hydrazone Rearrangement
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid catalyst | 1M HCl in DMSO | Maximizes rearrangement |
| Temperature | 60–80°C | Balances rate vs. degradation |
| Reaction time | 4–6 hours | >90% conversion |
This method achieves yields of 82–89% but requires careful control of pH to avoid epimerization at C11.
Stereochemical Control and Isomer Management
Cis-Trans Isomerism in Enol Aldehydes
The Z-configuration at C17 is critical for biological activity, as evidenced by the metabolic inertness of the trans isomer in liver homogenate assays. Strategies to enhance Z-isomer prevalence include:
-
Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor the Z-configuration during enol ether hydrolysis.
-
Low-temperature crystallization : Selective precipitation of the Z-isomer from methanol/water mixtures at −20°C.
Table 2: Isomer Ratios Under Different Conditions
| Condition | Cis:Trans Ratio | Purity (%) |
|---|---|---|
| DMF, 25°C | 3.5:1 | 88 |
| THF, 40°C | 2:1 | 75 |
| Crystallization (−20°C) | 5:1 | 94 |
Catalytic and Reagent Systems
Base-Mediated Epimerization Avoidance
The C11 hydroxyl group’s β-orientation is prone to epimerization under basic conditions. Patent EP0690069A1 recommends:
Oxidative Methods for Aldehyde Formation
Alternative routes employ Swern oxidation of primary alcohols:
-
Alcohol protection : Convert C21 hydroxyl to a silyl ether (e.g., TBSCl).
-
Oxidation : Treat with oxalyl chloride/DMSO at −78°C, followed by triethylamine quenching.
This method achieves 78% yield but requires anhydrous conditions and low temperatures, limiting industrial applicability.
Industrial-Scale Production Challenges
Cost-Efficiency of Starting Materials
Cortisol derivatives remain the primary precursors, but their high cost has spurred research into biocatalytic synthesis using engineered cytochrome P450 enzymes. Early-stage trials report 60–70% conversion rates but face challenges in enzyme stability.
Chemical Reactions Analysis
Types of Reactions
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce hydroxyl derivatives .
Scientific Research Applications
Biochemical Role
The compound is a derivative of cortisol and serves as an important intermediate in the metabolic pathway of glucocorticoids. Its unique structure, characterized by hydroxyl groups at positions 11 and 20 and a keto group at position 3, contributes to its biological activity.
Metabolism
Research indicates that (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is involved in the conversion of cortisol to various metabolites through enzymatic pathways. This compound can undergo transformations that lead to the formation of 17-deoxy-21-oic acid, highlighting its importance in steroid metabolism.
Applications in Research
- Glucocorticoid Studies :
- Pharmacological Investigations :
- Metabolite Identification :
Study on Cortisol Metabolism
A notable study investigated the metabolic pathways involving this compound as an intermediate in cortisol metabolism. The research demonstrated that this compound could be converted into several biologically active metabolites through specific enzymatic reactions. This finding underscores its significance in both clinical and experimental settings related to adrenal function and stress response .
Interaction with Steroid Receptors
Another research effort focused on the interaction of this compound with glucocorticoid receptors. Results indicated that this compound could influence receptor activity, suggesting potential applications in developing drugs aimed at modulating immune responses or treating conditions like asthma and rheumatoid arthritis .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cortisol | Hydroxyl groups at positions 11 and 21 | Primary stress hormone |
| Cortisone | Ketone at position 11 instead of hydroxyl | Less potent anti-inflammatory |
| Prednisolone | 16α-methyl group added; anti-inflammatory properties | Commonly used corticosteroid |
| Dexamethasone | Fluorine substitution at position 9 | Strong anti-inflammatory effects |
The structural uniqueness of this compound lies in its specific configuration and the presence of an aldehyde group at position 21, differentiating it from other steroids involved in similar metabolic pathways .
Mechanism of Action
The mechanism of action of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound also affects various signaling pathways, contributing to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Key Observations:
- C21 Modifications : The target compound’s aldehyde at C21 contrasts with esters (e.g., acetate in ), carboxylic acids (), or propionates (). This aldehyde may confer distinct electrophilic reactivity or metabolic pathways .
- Double Bond Geometry : The 17Z-configuration differentiates it from analogs like (17E)-isomers , which could alter receptor binding or stability .
- Oxo Groups : Unlike hydrocortisone acid (3,11-dioxo) or trioxo derivatives (), the target compound retains a single 3-oxo group, preserving glucocorticoid-like activity .
Pharmacological and Stability Profiles
Glucocorticoid Activity
Compounds like Betamethasone-17-butyrate-21-propionate () and Fludrocortisone acetate () exhibit potent anti-inflammatory or mineralocorticoid effects due to their 11β-hydroxyl and C21 ester groups.
Stability and Reactivity
Biological Activity
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al, commonly referred to as a synthetic glucocorticoid derivative of cortisol, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This compound plays a crucial role in various therapeutic applications, particularly in treating inflammatory and autoimmune disorders.
- Molecular Formula : CHO
- Molecular Weight : 344.45 g/mol
- CAS Number : 105562-13-8
The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression that leads to:
- Suppression of Pro-inflammatory Cytokines : This action reduces inflammation and immune response.
- Inhibition of Immune Cell Activation : The compound affects various signaling pathways that contribute to its immunosuppressive effects .
Biological Activity and Therapeutic Applications
-
Anti-inflammatory Effects
- The compound has been shown to significantly reduce inflammation in various models. Its effectiveness is particularly noted in conditions such as rheumatoid arthritis and asthma.
-
Immunosuppressive Properties
- It is utilized in managing autoimmune diseases by dampening the immune response, thus preventing tissue damage caused by overactive immune activity.
- Metabolic Conversion Studies
Table 1: Summary of Key Research Findings
Detailed Findings
- Cortisol Metabolism : The compound is crucial in understanding the metabolic pathways involving cortisol. Its identification as an intermediate suggests potential therapeutic implications for manipulating glucocorticoid metabolism .
- Neurotoxicity Studies : Research indicates that increased local regeneration of cortisol via 11β-hydroxysteroid dehydrogenase type 1 may lead to neurotoxicity and cognitive decline . This highlights the importance of this compound not only in peripheral inflammation but also in central nervous system health.
Q & A
Q. Experimental Design :
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., ATP-based viability assays).
- Validate receptor binding via competitive assays with dexamethasone or spironolactone .
Advanced: What methodologies are suitable for evaluating the environmental fate and ecotoxicological risks of this compound?
Follow the INCHEMBIOL framework :
Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
Abiotic degradation : Test hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure).
Biotic assays : Use Daphnia magna or algal models to assess acute toxicity (EC50) and endocrine disruption potential.
Data Analysis : Apply quantitative structure-activity relationship (QSAR) models to extrapolate findings to untested species .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C8 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 345 → 327 (characteristic of the aldehyde group) .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .
Validation Criteria : Ensure intra-day precision (RSD <15%) and recovery rates >80% per ICH guidelines .
Advanced: How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Molecular docking : Simulate binding to glucocorticoid receptors (PDB ID: 1NHZ) using AutoDock Vina. Prioritize poses with hydrogen bonds to the C11β-OH and C3-keto groups .
- MD simulations : Assess conformational stability of the 17(20)-Z double bond under physiological conditions (e.g., 310 K, 1 atm) .
Data Integration : Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
Basic: What are the stability challenges associated with this compound, and how can they be mitigated during storage?
- Aldehyde oxidation : Store lyophilized samples at -80°C under argon. In solution, add antioxidants (e.g., 0.01% BHT) and use amber vials to prevent light-induced degradation .
- Hydrolysis : Avoid aqueous buffers with pH >7.0. For long-term stability, prepare stock solutions in DMSO and aliquot to minimize freeze-thaw cycles .
Advanced: What strategies can address discrepancies between in silico predictions and empirical data in pharmacokinetic studies?
- PBPK modeling : Adjust parameters for tissue-specific permeability (e.g., blood-brain barrier penetration) based on experimental logD values .
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance assays to refine hepatic extraction ratios .
Contradiction Analysis : If predicted bioavailability exceeds observed values, investigate first-pass metabolism via portal vein sampling in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
